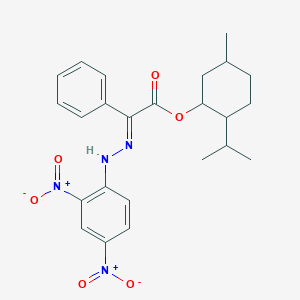
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate, also known as IMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relative ease of synthesis and high purity yield. It has also been shown to have a range of potential applications in various fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relatively limited studies on its toxicity and side effects. Further studies are needed to fully understand the safety profile of this compound.
Direcciones Futuras
There are several potential future directions for research on 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to explore its potential as a pesticide and water treatment agent. Overall, there is still much to be learned about 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate and its potential applications in various fields.
Métodos De Síntesis
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is synthesized through a reaction between 2-isopropyl-5-methylcyclohexanone and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine in the presence of acetic anhydride to yield 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a building block for the synthesis of novel materials. It has been used to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with unique properties, such as high surface area and selective adsorption.
In environmental science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. It has also been studied for its potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Propiedades
Nombre del producto |
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate |
|---|---|
Fórmula molecular |
C24H28N4O6 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylacetate |
InChI |
InChI=1S/C24H28N4O6/c1-15(2)19-11-9-16(3)13-22(19)34-24(29)23(17-7-5-4-6-8-17)26-25-20-12-10-18(27(30)31)14-21(20)28(32)33/h4-8,10,12,14-16,19,22,25H,9,11,13H2,1-3H3/b26-23+ |
Clave InChI |
MLPGAKGZEUFMJF-WNAAXNPUSA-N |
SMILES isomérico |
CC1CCC(C(C1)OC(=O)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)


![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)